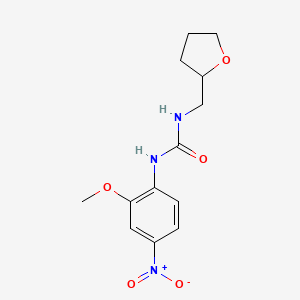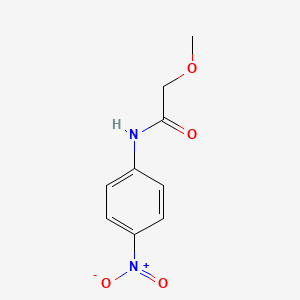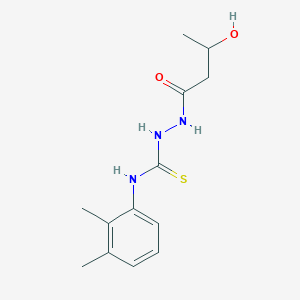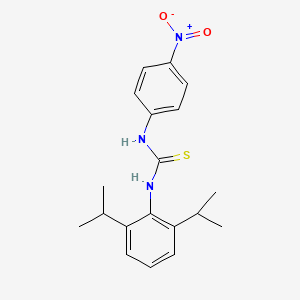![molecular formula C21H28N2O2 B4117628 N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea](/img/structure/B4117628.png)
N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea
Vue d'ensemble
Description
N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea, also known as AAEU, is a synthetic compound that belongs to the class of urea-based drugs. It has been extensively studied due to its potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and immunomodulation.
Mécanisme D'action
The mechanism of action of N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea is not fully understood. However, it has been proposed that N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea exerts its pharmacological effects by modulating various signaling pathways involved in cell proliferation, apoptosis, inflammation, and immunity. The exact molecular targets of N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea are yet to be identified, and further studies are required to elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea has been shown to induce cell cycle arrest, inhibit angiogenesis, and reduce the expression of various oncogenes. In neurons, N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea has been shown to reduce oxidative stress, improve mitochondrial function, and enhance neurotrophic factor expression. In immune cells, N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea has been shown to enhance the production of cytokines and chemokines, activate natural killer cells, and improve the immune response against viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea is its broad spectrum of pharmacological activities, which makes it a potential candidate for the development of multi-targeted drugs. Another advantage is its low toxicity and high bioavailability, which makes it suitable for in vivo studies. However, one of the limitations of N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea is its poor solubility in water, which may affect its pharmacokinetic properties and bioavailability. Another limitation is the lack of comprehensive studies on the safety and toxicity of N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea, which may hinder its clinical development.
Orientations Futures
There are several future directions for the research on N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea. One of the directions is to identify the molecular targets of N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea and elucidate its mechanism of action. Another direction is to optimize the synthesis method and improve the pharmacokinetic properties of N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea. Additionally, further studies are required to investigate the safety and toxicity of N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea in vivo and in clinical trials. Finally, the potential therapeutic applications of N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea in various fields of research should be explored further to identify its full potential.
Applications De Recherche Scientifique
N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea has been investigated for its potential therapeutic applications in various fields of research. In cancer treatment, N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea has been shown to inhibit the proliferation of cancer cells and induce apoptosis through the activation of the caspase pathway. In neuroprotection, N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea has been shown to protect neurons from oxidative stress and reduce the production of inflammatory cytokines. In immunomodulation, N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea has been shown to enhance the activity of natural killer cells and improve the immune response against viral infections.
Propriétés
IUPAC Name |
1-(4-acetylphenyl)-3-[1-(1-adamantyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-13(24)18-3-5-19(6-4-18)23-20(25)22-14(2)21-10-15-7-16(11-21)9-17(8-15)12-21/h3-6,14-17H,7-12H2,1-2H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQITBAJSJODAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)NC4=CC=C(C=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylphenyl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-naphthalenesulfonamide](/img/structure/B4117565.png)
![ethyl 4-({[2-(5-bromo-2-hydroxybenzoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B4117576.png)
![ethyl 2-[({2-[(cyclohexylamino)carbonothioyl]hydrazino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4117577.png)
![4-fluoro-N-{2-[(2-furylmethyl)amino]ethyl}benzamide oxalate](/img/structure/B4117580.png)


![2-{[(2-fluorobenzyl)thio]acetyl}-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4117593.png)
![ethyl 2-[({2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4117598.png)


![N-cyclopentyl-2-[2-(2-methoxyphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4117633.png)
![7-chloro-1-(4-nitrophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4117640.png)
![N-(4-nitrophenyl)-2-[(2,4,5-trichlorophenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4117645.png)
![N-(4-sec-butylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]thiourea](/img/structure/B4117651.png)